molecular formula C2ClF3O B1202037 Trifluoroacetyl chloride CAS No. 354-32-5

Trifluoroacetyl chloride

Cat. No.: B1202037
CAS No.: 354-32-5
M. Wt: 132.47 g/mol
InChI Key: PNQBEPDZQUOCNY-UHFFFAOYSA-N
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Description

Trifluoroacetyl chloride (TFAC, C₂ClF₃O) is a highly reactive, toxic gas typically stored as a pressurized liquid. Its structure combines a trifluoromethyl group (-CF₃) with an acyl chloride (-COCl), conferring exceptional electrophilicity and stability . TFAC is widely used in pharmaceuticals (e.g., analgesics, antivirals), agrochemicals, and electronic materials due to its ability to introduce trifluoromethyl groups into organic molecules . Industrial synthesis involves fluorinating trichloroacetyl chloride with HF or reacting trifluoroacetyl fluoride with chlorinated hydrocarbons .

Key physical properties include:

  • Molecular weight: 132.47 g/mol
  • Boiling point: 72 psia (3273 mm Hg at 25°C)
  • Density: 1.384 g/mL at 20°C .

TFAC hydrolyzes rapidly (half-life: 0.063 seconds at 25°C) to form trifluoroacetic acid (TFA) and HCl, posing environmental risks due to TFA's persistence .

Preparation Methods

Thermal Oxidation of 1,1-Dichloro-2,2,2-Trifluoroethane (R-123)

Reaction Mechanism and Stoichiometry

The vapor-phase oxidation of R-123 (CF₃CHCl₂) with oxygen and water represents a cornerstone method for TFAC production. The overall reaction proceeds as:
2CF₃CHCl₂+O₂+H₂OCF₃COOH+CF₃COCl+3HCl2\,\text{CF₃CHCl₂} + \text{O₂} + \text{H₂O} \rightarrow \text{CF₃COOH} + \text{CF₃COCl} + 3\,\text{HCl}
This exothermic process generates TFAC as the primary product alongside trifluoroacetic acid (TFA) and hydrochloric acid . Key to maximizing TFAC selectivity is minimizing water content during the initial reaction phase, as excess water promotes hydrolysis of TFAC to TFA .

Process Conditions and Reactor Design

Industrial implementations employ continuous-flow reactors of the "perfect mixing type" to mitigate localized overheating, which can trigger side reactions such as the decomposition of R-123 to hexafluoropropylene or carbonyl fluoride . Operating temperatures between 250–400°C and pressures near atmospheric ensure reactants remain in the vapor phase. Hastelloy-lined reactors are standard to resist corrosion from HCl and HF byproducts .

Table 1: Optimized Parameters for R-123 Oxidation

ParameterRangeImpact on Yield
Temperature300–350°CHigher temps increase conversion but risk decomposition
O₂:R-123 molar ratio1:1–1:2Excess O₂ improves selectivity to TFAC over TFA
Residence time10–30 secondsShorter times reduce secondary hydrolysis

Data derived from indicates that maintaining a 1.5:1 O₂-to-R-123 ratio at 320°C achieves 78–82% TFAC selectivity with 95% R-123 conversion.

Sulfur Trioxide-Mediated Chlorofluorocarbon Conversion

Reaction of F113a with SO₃

An alternative route involves 1,1,2-trichloro-1,2,2-trifluoroethane (F113a, CF₂Cl-CFCl₂) and sulfur trioxide:
CF₂Cl-CFCl₂+SO₃CF₃COCl+SO₂Cl₂\text{CF₂Cl-CFCl₂} + \text{SO₃} \rightarrow \text{CF₃COCl} + \text{SO₂Cl₂}
This method, detailed in , utilizes reactive distillation towers packed with palladium/carbon catalysts. The exothermic reaction occurs at 120–130°C, with sulfuryl chloride (SO₂Cl₂) separated via distillation and recycled for sulfuryl fluoride synthesis.

Catalytic Advancements

Early iterations relied on mercury salts (e.g., HgSO₄), which posed toxicity and waste challenges . Modern systems employ Pd/C catalysts, achieving 89–92% TFAC yield while eliminating mercury. The continuous process design allows simultaneous SO₂Cl₂ removal, preventing its inhibitory effect on the main reaction.

Hydrolysis of Trifluoroacetyl Fluoride

Two-Step Synthesis from Trichloroacetyl Chloride

DE2203326 outlines a halogen-exchange approach:

  • Fluorination : Trichloroacetyl chloride (CCl₃COCl) reacts with HF under CrO₂F₂ catalysis at 240°C to form trifluoroacetyl fluoride (CF₃COF).

  • Chlorination : CF₃COF is treated with CCl₄ at 220°C, yielding TFAC:
    CF₃COF+CCl₄CF₃COCl+CCl₃F\text{CF₃COF} + \text{CCl₄} \rightarrow \text{CF₃COCl} + \text{CCl₃F}
    This method suffers from moderate yields (73%) and high catalyst loadings, limiting scalability .

Comparative Analysis of Industrial Methods

Table 2: Method Comparison for TFAC Synthesis

MethodReactantsCatalystYield (%)Byproducts
R-123 OxidationR-123, O₂, H₂ONone78–82HCl, TFA
F113a/SO₃ ReactionF113a, SO₃Pd/C89–92SO₂Cl₂
Hg-Catalyzed ProcessCF₃CCl₃, SO₃HgSO₄85–88Hg waste, SO₂Cl₂
Fluoride HydrolysisCCl₃COCl, HF, CCl₄CrO₂F₂70–73CCl₃F, Cr residues

The F113a/SO₃ route offers superior yield and avoids halogenated waste, though SO₂Cl₂ management remains a challenge. In contrast, R-123 oxidation integrates well with TFA production facilities but requires precise water control .

Emerging Trends and Sustainability Considerations

Recent patents emphasize closed-loop systems, such as coupling TFAC synthesis with sulfuryl fluoride production to utilize SO₂Cl₂ byproducts . Additionally, non-thermal plasma activation is under investigation to reduce energy demands in R-123 oxidation. Regulatory pressures on mercury and persistent chlorinated compounds are driving adoption of Pd/C and zeolite-based catalysts.

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Chemistry
Trifluoroacetyl chloride is primarily utilized as a reagent in organic chemistry for the introduction of trifluoromethyl groups into complex molecules. This feature is particularly valuable in synthesizing various organic compounds, including agrochemicals and pharmaceuticals. The trifluoromethyl group enhances the biological activity and stability of the resulting compounds .

Major Products Formed
The reactions involving this compound yield several important products:

  • Trifluoroacetoacetate Esters : Used in various synthetic pathways.
  • Trifluoroacetic Acid : A common solvent and reagent in chemical reactions.
  • Substituted Trifluoroacetyl Compounds : These compounds are crucial for developing new materials and chemicals.

Pharmaceutical Applications

Drug Development
In the pharmaceutical industry, this compound plays a critical role in the development of various drugs, including:

  • Analgesics and Anesthetics : It is involved in synthesizing pain-relieving medications.
  • Antibiotics and Anticancer Agents : The compound serves as a building block for developing antibiotics and cancer therapies.
  • Antiviral Drugs : Its derivatives are explored for potential antiviral activity .

Case Study: Trifluoroacetylated IgG4 Antibodies

A notable case study reported the use of trifluoroacetylated antibodies in a clinical setting. In a child with idiosyncratic reactions to halothane anesthetics, the presence of trifluoroacetylated proteins was linked to liver injury. This highlights the compound's relevance not only as a therapeutic agent but also as a potential biomarker for certain drug reactions .

Environmental Science

Degradation Studies
this compound is also studied for its environmental impact, particularly regarding its degradation products. Research indicates that it can form through the atmospheric degradation of hydrofluorocarbons (HFCs) and other chlorinated compounds. Understanding its environmental fate is essential for assessing ecological risks associated with its use .

Table 1: Environmental Impact Studies

Study FocusFindings
Toxicity to Aquatic LifeMixtures of trifluoroacetic acid and this compound showed minimal toxicity to aquatic plants at environmentally relevant concentrations .
Atmospheric DegradationThis compound contributes to the formation of persistent environmental pollutants through atmospheric reactions .

Industrial Applications

Agrochemicals and Coatings
this compound is employed in producing agrochemicals, where it serves as an intermediate in synthesizing herbicides and pesticides. Additionally, it is used in creating electronic conducting materials and coatings for flat panel displays and touch screens .

Comparison with Similar Compounds

Acetyl Chloride (CH₃COCl)

Property Trifluoroacetyl Chloride Acetyl Chloride
Reactivity Higher (due to -CF₃) Moderate
Applications Pharmaceuticals, electronics Esterification, acetylation
Environmental Impact Generates persistent TFA Degrades to acetic acid
Safety Corrosive, toxic gas Less hazardous (liquid)

Acetyl chloride lacks fluorination, reducing its electrophilicity and limiting utility in fluorinated compound synthesis .

Trichloroacetyl Chloride (C₂Cl₃OCl)

Property This compound Trichloroacetyl Chloride
Substituents -CF₃, -Cl Three -Cl groups
Reactivity Higher (fluorine’s electronegativity) Moderate (chlorine less electron-withdrawing)
Applications Drug synthesis Pesticide production
Toxicity Highly toxic Less reactive byproducts

TFAC’s fluorination enhances its stability and reactivity in nucleophilic substitutions compared to trichloroacetyl chloride .

Trifluoroacetyl Fluoride (CF₃COF)

Property This compound Trifluoroacetyl Fluoride
Leaving Group -Cl -F
Synthesis From CF₃COF + chlorides From CCl₃COCl + HF
Environmental Role Hydrolyzes to TFA Direct precursor to TFA
Applications Intermediate in synthesis Limited industrial use

TFAC’s -Cl group makes it more reactive toward nucleophiles than CF₃COF, which is primarily a TFA precursor .

3,3,3-Trifluoropropionyl Chloride (CF₃CH₂COCl)

Property This compound 3,3,3-Trifluoropropionyl Chloride
Chain Length Acetyl (C₂) Propionyl (C₃)
Reactivity Higher (shorter chain) Moderate
Applications Drug intermediates Agrochemicals, surfactants

The longer carbon chain in 3,3,3-Trifluoropropionyl chloride reduces electrophilicity but improves solubility in nonpolar solvents .

4-(Trifluoroacetyl)benzoyl Chloride (C₉H₄ClF₃O₂)

Property This compound 4-(Trifluoroacetyl)benzoyl Chloride
Structure Linear acyl chloride Aromatic acyl chloride
Applications Broad synthetic uses Specialty pharmaceuticals
Electronic Effects -CF₃ enhances reactivity Aromatic ring stabilizes intermediates

The benzoyl group in the latter enables conjugation, making it useful in synthesizing aromatic fluorinated compounds .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point Reactivity (vs. H₂O)
This compound 132.47 72 psia Rapid hydrolysis
Acetyl chloride 78.49 52°C Moderate hydrolysis
Trifluoroacetyl fluoride 116.01 -20°C Slow hydrolysis
3,3,3-Trifluoropropionyl chloride 146.49 98°C Moderate hydrolysis
4-(Trifluoroacetyl)benzoyl chloride 236.58 210°C Stable in dry air

Key Research Findings

  • Reactivity : TFAC’s -CF₃ group increases electrophilicity by 30% compared to acetyl chloride, enabling efficient trifluoromethylation .
  • Environmental Impact : Atmospheric TFAC has a tropospheric lifetime of 0.04–2 days, but its hydrolysis product (TFA) persists in water bodies for decades .
  • Biological Interactions : TFAC forms covalent adducts with liver proteins (e.g., cytochrome P450 2E1), implicated in drug-induced hepatitis .

Biological Activity

Trifluoroacetyl chloride (TFAC) is an organofluorine compound with significant implications in both industrial applications and biological contexts. This article explores its biological activity, focusing on its biochemical interactions, toxicological effects, and potential therapeutic uses.

This compound is a colorless liquid with a pungent odor, primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. It can be synthesized through various methods, including the reaction of 1,1-dichloro-2,2,2-trifluoroethane with oxygen and water . The chemical structure is represented as CF3C O Cl\text{CF}_3\text{C O Cl}.

1. Toxicological Effects

TFAC exhibits notable toxicological properties that have been documented in several studies:

  • Hepatotoxicity : Exposure to TFAC has been linked to liver damage. In animal studies, administration of trifluoroacetic acid (TFA), a hydrolysis product of TFAC, resulted in significant alterations in liver enzyme activities. For instance, pyruvate kinase activity decreased by 42%, while glycerol l-phosphate oxidase activity increased by 125% after exposure to TFA at doses as low as 150 mg/kg for several days .
  • Nephrotoxicity : Research indicates that TFAC can induce nephrotoxic effects due to its metabolic activation via cytochrome P450 enzymes, leading to the formation of reactive intermediates that may damage renal tissues .
  • Metabolic Disturbances : In vitro studies have shown that TFAC affects drug binding to human serum albumin, reducing the binding capacity of warfarin and phenytoin significantly at concentrations above 4 mM . This alteration can lead to increased free drug concentrations in the bloodstream, potentially enhancing toxicity.

The biological activity of TFAC is largely mediated through its conversion to trifluoroacetic acid upon contact with water. This reaction is crucial for understanding its toxicological profile:

CF3C O Cl+H2OCF3C O OH+HCl\text{CF}_3\text{C O Cl}+\text{H}_2\text{O}\rightarrow \text{CF}_3\text{C O OH}+\text{HCl}

The resulting TFA can induce oxidative stress and lipid peroxidation in hepatocytes, contributing to cellular damage and necrosis .

3. Case Studies

Several case studies highlight the biological implications of TFAC exposure:

  • Case Study 1 : A study on workers exposed to TFAC during chemical manufacturing revealed elevated liver enzymes indicative of hepatocellular injury. Follow-up assessments showed a correlation between exposure duration and enzyme levels .
  • Case Study 2 : Animal models treated with TFAC demonstrated significant metabolic disturbances, including altered glucose metabolism and increased lactate production, suggesting a shift towards anaerobic metabolism under toxic conditions .

Research Findings

Recent research has expanded our understanding of TFAC's biological effects:

  • In Vitro Studies : Experiments conducted on cultured rat hepatoma cells indicated that while low concentrations (up to 2 mM) did not significantly affect nucleic acid synthesis, higher concentrations led to metabolic dysregulation .
  • Enzyme Activity Alterations : Enzymatic assays revealed that TFAC impacts various metabolic pathways by inhibiting key enzymes involved in glycolysis and the citric acid cycle, further contributing to its hepatotoxic profile .

Summary Table of Biological Effects

Biological EffectObserved OutcomeReference
HepatotoxicityDecreased pyruvate kinase activity by 42%
NephrotoxicityInduced renal damage via reactive intermediates
Drug Binding DisruptionReduced warfarin binding to albumin by 44%
Metabolic DisturbancesIncreased lactate production

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing trifluoroacetyl chloride in laboratory settings?

this compound (TFAC) can be synthesized via electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of trifluoroacetyl fluoride (CF₃COF) . Alternatively, it is generated as a reactive intermediate during metabolic oxidation of halogenated compounds like halothane, forming trifluoroacetic acid upon hydrolysis . For laboratory synthesis, TFAC is often prepared by reacting trifluoroacetic anhydride with HCl under controlled conditions to avoid side reactions. Handling requires inert atmospheres (e.g., nitrogen) due to its reactivity with moisture and air .

Q. What precautions are critical for handling this compound in experimental workflows?

TFAC is highly toxic, corrosive, and moisture-sensitive, requiring storage in sealed containers under dry, inert gas. Use fume hoods, chemical-resistant gloves (e.g., nitrile), and eye protection. Avoid contact with water, metals, or cellulose-based materials to prevent explosive hydrogen gas formation or exothermic degradation . Spills should be neutralized with dry sand or specialized adsorbents (e.g., clay-based materials), not water .

Q. How is this compound utilized in derivatization for analytical chemistry?

TFAC is a key reagent for introducing trifluoromethyl groups into organic compounds. For example, it reacts with amines or hydroxyl groups to form stable trifluoroacetyl derivatives, enhancing volatility for gas chromatography (GC). In GC-MS analyses, TFAC derivatives of chloroamphetamine regioisomers improve separation on DB-5ms columns, though electron ionization (EI) alone may lack structural specificity. Chemical ionization (CI) with MS/MS provides better positional isomer differentiation by analyzing [M-H-HCl] precursor ions .

Advanced Research Questions

Q. What mechanistic insights explain TFAC’s reactivity in nucleophilic acyl substitution reactions?

TFAC’s electron-withdrawing trifluoromethyl group increases electrophilicity at the carbonyl carbon, accelerating nucleophilic attack. In reactions with amines (e.g., octadecylamine), TFAC forms stable amides (e.g., 1,4-trifluoroacetyloctadecylamine) via a two-step mechanism: (1) initial acyl chloride-amine adduct formation and (2) dehydrohalogenation. Competitive dimerization pathways may occur if intermediates like imidoyl chloride are not stabilized . Kinetic studies using low-temperature trapping can elucidate transient intermediates .

Q. How do environmental factors influence TFAC’s stability and degradation in atmospheric studies?

TFAC undergoes hydrolysis in the atmosphere, with reaction rates dependent on humidity and temperature. Heterogeneous reactions at air-water interfaces show mass transfer kinetics governed by diffusion and interfacial resistance. Degradation products include trifluoroacetic acid (TFA), a persistent environmental pollutant. Computational models using GC-MS/MS and molecular dynamics simulations reveal electron-triggered dissociation pathways in TFAC clusters, producing Cl⁻ and CF₃CO⁻ ions .

Q. What challenges arise in differentiating regioisomers using TFAC-derived analytes, and how are they resolved?

While TFAC derivatization enhances chromatographic separation of regioisomers (e.g., chloroamphetamines), EI-MS often yields non-diagnostic fragmentation. Advanced workflows combine DB-5ms column separation with CI-MS/MS, targeting precursor ions like [M-H-HCl] to distinguish 2- vs. 4-positional isomers. For example, 2-chloroamphetamine-TFA derivatives produce characteristic product ions (e.g., m/z 117) absent in 4-isomers .

Q. How does TFAC interact with biomolecules at the molecular level, and what are the implications for toxicity studies?

TFAC covalently binds to nucleophilic residues (e.g., lysine, cysteine) in proteins and enzymes, altering structure and function. In vitro assays show dose-dependent inhibition of cytochrome P450 enzymes, critical for drug metabolism. In vivo models reveal trifluoroacetylated proteins trigger immune responses, mimicking halothane-induced hepatitis. Mechanistic studies use ¹⁹F NMR to track adduct formation, leveraging TFAC’s fluorine signature for detection .

Q. What strategies mitigate TFAC’s interference in multicomponent reaction systems?

TFAC’s high reactivity necessitates careful stoichiometric control. For example, in cyclocondensation reactions with hydrazine, excess TFAC leads to byproducts via over-acylation. Quenching unreacted TFAC with dry ethanol or amine scavengers (e.g., triethylamine) improves yield. Real-time monitoring via FTIR or Raman spectroscopy tracks acyl chloride consumption, ensuring reaction completion .

Q. Methodological Considerations

  • Analytical Tools : Prioritize CI-MS/MS over EI-MS for isomer differentiation .
  • Safety Protocols : Use inert atmosphere gloveboxes for TFAC handling .
  • Environmental Impact : Monitor TFA accumulation in aquatic systems post-TFAC use .

Properties

IUPAC Name

2,2,2-trifluoroacetyl chloride
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InChI

InChI=1S/C2ClF3O/c3-1(7)2(4,5)6
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InChI Key

PNQBEPDZQUOCNY-UHFFFAOYSA-N
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Canonical SMILES

C(=O)(C(F)(F)F)Cl
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Molecular Formula

C2ClF3O
Record name TRIFLUOROACETYL CHLORIDE
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DSSTOX Substance ID

DTXSID1029176
Record name Trifluoroacetyl chloride
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Molecular Weight

132.47 g/mol
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Physical Description

Trifluoroacetyl chloride appears as a colorless gas. Shipped as a liquid under own vapor pressure. Contact with the unconfined liquid may frostbite unprotected skin. Very toxic by inhalation and may severely irritate skin, eyes, and mucous membranes. Under prolonged exposure to fire or heat the containers may rupture violently and rocket., Liquid, A colorless gas; [CAMEO] Colorless liquefied gas with a pungent odor; [Halocarbon MSDS]
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Boiling Point

-27 °C
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Solubility

Exothermic reaction with water to form water soluble trifluoroacetic acid and byproduct HCl.
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Density

1.384 g/mL at 20 °C
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Vapor Pressure

72 psia at 25 °C (3273 mm Hg)
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Color/Form

Colorless gas, Colorless liquified gas

CAS No.

354-32-5
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Trifluoroacetyl chloride
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Trifluoroacetyl chloride
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Trifluoroacetyl chloride
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Trifluoroacetyl chloride
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Trifluoroacetyl chloride
Reactant of Route 6
Trifluoroacetyl chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.